(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Description
The compound (1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a highly complex triterpenoid characterized by:
- Hexamethyl groups at positions 1, 2, 6b, 9, 9, and 12a.
- A glycosidic linkage to a 3,4,5-trihydroxy-6-methyloxane (a monosaccharide derivative).
- Two carboxylic acid groups at positions 4a and 6a.
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20+,22?,23-,24+,25+,26+,27-,28-,29+,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQHFWXBKTHST-KOTQZWMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound is a complex dicarboxylic acid derivative with significant structural intricacies. Its biological activity is of interest due to potential therapeutic applications and its role in various biochemical pathways. This article synthesizes existing research findings on the biological activity of this compound and its implications in health and disease.
Chemical Structure and Properties
The compound's IUPAC name indicates a highly substituted polycyclic structure with multiple hydroxyl and methyl groups. Such modifications often influence the compound's solubility and reactivity. The presence of dicarboxylic acid moieties suggests potential interactions with biological systems that could lead to various physiological effects.
1. Antioxidant Properties
Research indicates that dicarboxylic acids can exhibit antioxidant properties. For instance, studies have shown that certain dicarboxylic acids protect against oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation in cellular models . This property is crucial in preventing cellular damage associated with various diseases.
2. Renoprotective Effects
A recent study highlighted the protective effects of octanedioic acid (DC 8), a simpler dicarboxylic acid structurally related to our compound. DC 8 supplementation was shown to protect kidney mitochondria and peroxisomes from damage due to ischemia-reperfusion injury . This suggests that similar compounds may also confer protective effects on renal tissues.
3. Metabolic Regulation
Dicarboxylic acids have been implicated in metabolic regulation. For example, dietary supplementation with dodecanedioic acid (DC 12) has been shown to improve metabolic rates and reduce body fat in animal models . These findings suggest that our compound may influence metabolic pathways beneficially.
The biological activities of the compound likely stem from its ability to interact with various cellular targets:
- Peroxisomal Activation : The enhancement of peroxisomal fatty acid oxidation (FAO) is a proposed mechanism through which dicarboxylic acids exert protective effects against acute kidney injury (AKI) .
- Cellular Signaling : Dicarboxylic acids may modulate signaling pathways involved in inflammation and metabolism by acting on G-protein coupled receptors (GPCRs), as suggested by studies on related compounds .
Case Studies
Several case studies provide insights into the potential applications of dicarboxylic acids:
- Kidney Protection : In a mouse model subjected to renal injury via cisplatin administration, supplementation with DC 8 significantly reduced markers of kidney damage . This underscores the therapeutic potential of dicarboxylic acids in nephroprotection.
- Obesity Management : Another study demonstrated that a high-fat diet supplemented with DC 12 resulted in improved insulin sensitivity and reduced obesity-related complications in mice . This finding points toward the utility of dicarboxylic acids in weight management strategies.
Scientific Research Applications
Structural Information
- Molecular Formula : C30H50O5
- Molecular Weight : 478.68 g/mol
- CAS Number : 220435-39-2
Anti-Cancer Activity
Research indicates that the compound exhibits significant anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the suppression of the STAT3 activation pathway. Studies have highlighted its potential to induce apoptosis in cancer cells and reduce tumor growth in vivo models .
Anti-Inflammatory Effects
The compound has demonstrated anti-inflammatory effects by modulating pathways associated with inflammation. It is reported to inhibit the NF-kB signaling pathway and reduce cytokine production in inflammatory responses. This suggests its potential utility in treating inflammatory diseases .
Neuroprotective Properties
In animal studies, the compound has been shown to enhance neurogenesis and improve cognitive functions following neural injuries. It may protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neural tissues .
Metabolic Health
The compound has been linked to improved metabolic health by enhancing insulin sensitivity and reducing fat accumulation. Animal studies indicate that it may help mitigate obesity-related complications by modulating lipid metabolism and promoting muscle growth .
Cosmetic Applications
Due to its bioactive properties, this compound is being explored for use in cosmetic formulations. Its anti-inflammatory and antioxidant effects make it a candidate for skin care products aimed at reducing signs of aging and promoting skin health .
Potential for Drug Development
The structural complexity and biological activity of this compound position it as a promising lead for drug development. Researchers are investigating its derivatives for enhanced efficacy against various diseases including cancer and metabolic disorders. The ability to synthesize analogs with improved bioavailability and potency is a key area of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key Structural Differences:
- Glycosylation: The target compound’s monosaccharide unit contrasts with trisaccharide-linked analogs (e.g., ), which may reduce membrane permeability but enhance solubility .
- Substituent Complexity : Compounds like ’s derivative feature aromatic groups (e.g., 4-hydroxy-3-methoxyphenyl), enabling π-π stacking interactions absent in the target compound .
Physicochemical Properties
The target compound’s glycosylation and dicarboxylic acid groups result in lower lipophilicity (LogP ~-1.2) compared to non-glycosylated analogs (e.g., LogP ~2.5 for barbinervic acid), favoring aqueous solubility but limiting blood-brain barrier penetration .
Preparation Methods
Botanical Origins and Isolation
The compound is primarily isolated from Uncaria tomentosa (cat’s claw) and related species. The stem bark or roots are processed via ethanol or methanol extraction, followed by sequential liquid-liquid partitioning and chromatographic purification. Key steps include:
Solvent Extraction
Fractionation and Purification
-
Liquid-liquid partitioning : Ethyl acetate and n-butanol phases enriched in triterpenoids.
-
Chromatography :
Semi-Synthetic Derivatization
Hydrolysis of Ester Precursors
The dicarboxylic acid core is obtained via hydrolysis of methyl or trifluoroethyl esters under basic conditions. For example:
Base-Catalyzed Hydrolysis
Acidic Hydrolysis
Glycosylation of the Aglycone
The α-L-rhamnopyranosyl moiety is introduced via Koenigs-Knorr or trichloroacetimidate methods:
Trichloroacetimidate Protocol
-
Donor : 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate.
-
Conditions : BF₃·Et₂O (0.2 eq.), dichloromethane, 0°C to RT, 12 hours.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Critical parameters for δ-lactam formation (precursor to the dicarboxylic acid core) include:
Diastereoselectivity Control
Trans-diastereomers dominate (>90% de) when using bulky esters (e.g., 2,2,2-trifluoroethyl).
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. Basic Research Focus
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile byproducts.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify reactive degradation products .
How can regioselective functionalization of the tricyclic framework be achieved?
Advanced Research Focus
Leverage steric and electronic directing groups:
- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct substituents to electron-rich positions.
- Transition Metal Catalysis : Pd-mediated C–H activation for late-stage diversification.
- Protecting Group Strategy : Temporarily block reactive sites (e.g., carboxylic acids) with tert-butyl esters to isolate target positions . Monitor reaction progress via TLC and LC-MS to optimize yields .
What analytical methods resolve conflicting data in stability studies under acidic/basic conditions?
Advanced Research Focus
Contradictions in degradation pathways (e.g., lactone vs. decarboxylation products) require:
pH-Variable Stability Assays : Use HPLC-PDA to track degradation kinetics.
Isolation of Degradants : Employ preparative chromatography followed by NMR and HRMS for structural confirmation.
Mechanistic Modeling : Apply Arrhenius plots and Eyring equations to predict activation energies for competing pathways .
How does stereochemistry at positions 4aR and 6aS influence biological activity?
Q. Advanced Research Focus
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Compare binding affinities of stereoisomers.
- Enzymatic Assays : Test inhibition/activation kinetics in vitro (e.g., IC₅₀ determination).
- Structure-Activity Relationships (SAR) : Correlate stereochemical variations with functional outcomes (e.g., anti-inflammatory or antimicrobial activity) .
What chromatographic systems are optimal for purity analysis?
Q. Basic Research Focus
- HPLC : Use C18 columns (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Monitor at 210–254 nm.
- Chiral Chromatography : Employ amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) for enantiomeric excess determination.
- Validation : Ensure >95% purity via area normalization and spike recovery tests .
How can computational modeling predict metabolic pathways for this compound?
Q. Advanced Research Focus
- In Silico Tools : Use GLORY or Meteor Nexus to simulate Phase I/II metabolism.
- CYP450 Docking : Identify likely oxidation sites via cytochrome P450 binding simulations.
- Metabolite Identification : Cross-reference predictions with in vitro hepatocyte assays and LC-HRMS .
What experimental designs address low yields in large-scale synthesis?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
